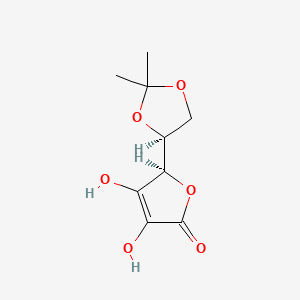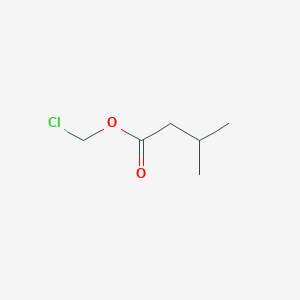
6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole carboxamides. This compound has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of compounds similar to 6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide have been explored in various studies. For instance, the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrates a method for producing diverse products through selective C-C and C-C/C-N bond formation. This process is highlighted by kinetic isotope effects studies that shed light on the mechanism of C-H activation and electrophilic addition (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014). Similarly, novel conducting polymers based on thieno[3,2-b]indoles, such as electropolymerization of 6-methoxythieno[3,2-b]indole, result in the formation of electroactive polymer films. These films' electrochemical and physicochemical properties are influenced by substituent effects on the monomers, highlighting the potential for developing new conducting materials (M. Mezlova et al., 2005).
Potential Therapeutic Applications
Research into compounds structurally related to 6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide has revealed potential therapeutic applications. One study reports on substituted indole-5-carboxamides and indole-6-carboxamides as potent and selective antagonists of the peptidoleukotrienes, indicating the potential for therapeutic applications in treating conditions mediated by leukotriene receptors (R. Jacobs et al., 1993).
Antioxidant and Electrochromic Properties
The Maillard reaction of 5-methoxytryptamine with natural food flavors has produced various 6-methoxytetrahydro-β-carboline derivatives with moderate antioxidant properties and investigated for their cytotoxicity, presenting potential applications in food science and pharmacology (T. B. Goh et al., 2015). Another area of application is in the field of materials science, where novel anodic electrochromic aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units show potential for multi-stage oxidative coloring, useful for electrochromic devices (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
properties
IUPAC Name |
6-methoxy-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-7-6-20(11-13-5-8-24-12-13)18(21)17-9-14-3-4-15(23-2)10-16(14)19-17/h3-5,8-10,12,19H,6-7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIVGSSHFJQZOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC3=C(N2)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2373513.png)

![(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B2373516.png)

![2-(4-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2373520.png)

![2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2373526.png)
![N-(4-fluorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2373527.png)

![N~3~-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2373530.png)

![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2373533.png)
![1-(3,5-dimethylphenyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2373534.png)
![2-Chloro-N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2373535.png)